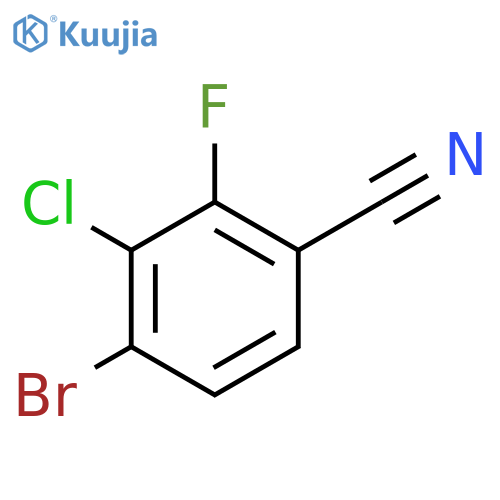Cas no 1160574-68-4 (4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile)

1160574-68-4 structure
商品名:4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile
CAS番号:1160574-68-4
MF:C7H2BrClFN
メガワット:234.452883243561
MDL:MFCD11845913
CID:1068789
PubChem ID:50997841
4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-chloro-2-fluorobenzonitrile
- AK177117
- 9713AC
- FCH1406071
- 1160574-68-4
- SY275700
- DB-060838
- MFCD11845913
- CS-0157203
- C71521
- AKOS025402833
- SCHEMBL24069692
- DTXSID20679212
- AS-64409
- Benzonitrile, 4-bromo-3-chloro-2-fluoro-
- A893647
- 4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile
-
- MDL: MFCD11845913
- インチ: 1S/C7H2BrClFN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H
- InChIKey: PQFMVBRXNPGOQP-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(C#N)=C(C=1Cl)F
計算された属性
- せいみつぶんしりょう: 232.90432g/mol
- どういたいしつりょう: 232.90432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 23.8
4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B42375-1g |
4-Bromo-3-chloro-2-fluorobenzonitrile |
1160574-68-4 | 98% | 1g |
¥1327.0 | 2022-10-09 | |
| Ambeed | A773021-5g |
4-Bromo-3-chloro-2-fluorobenzonitrile |
1160574-68-4 | 98% | 5g |
$488.0 | 2025-02-25 | |
| abcr | AB539160-250mg |
4-Bromo-3-chloro-2-fluorobenzonitrile; . |
1160574-68-4 | 250mg |
€168.30 | 2023-09-01 | ||
| TRC | B874603-100mg |
4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile |
1160574-68-4 | 100mg |
$ 316.00 | 2023-04-18 | ||
| Apollo Scientific | PC56322-250mg |
4-Bromo-3-chloro-2-fluorobenzonitrile |
1160574-68-4 | 250mg |
£22.00 | 2025-02-21 | ||
| eNovation Chemicals LLC | Y1213896-5g |
4-Bromo-3-chloro-2-fluorobenzonitrile |
1160574-68-4 | 95% | 5g |
$1600 | 2024-07-23 | |
| abcr | AB539160-250 mg |
4-Bromo-3-chloro-2-fluorobenzonitrile; . |
1160574-68-4 | 250MG |
€210.40 | 2022-07-29 | ||
| eNovation Chemicals LLC | D744834-1g |
Benzonitrile, 4-bromo-3-chloro-2-fluoro- |
1160574-68-4 | 98% | 1g |
$145 | 2024-07-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B899810-1g |
4-Bromo-3-chloro-2-fluorobenzonitrile |
1160574-68-4 | 98% | 1g |
¥3,081.60 | 2022-09-02 | |
| Fluorochem | 037522-250mg |
4-Bromo-3-chloro-2-fluorobenzonitrile |
1160574-68-4 | 95+% | 250mg |
£153.00 | 2022-03-01 |
4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
1160574-68-4 (4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile) 関連製品
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1160574-68-4)4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile

清らかである:99%
はかる:5g
価格 ($):439.0